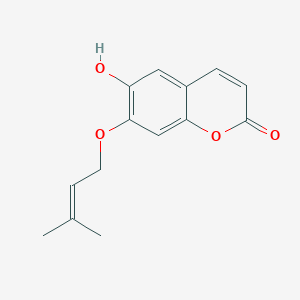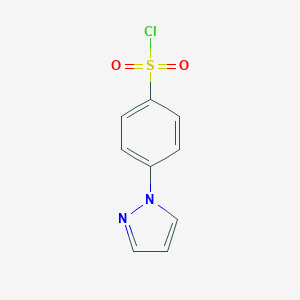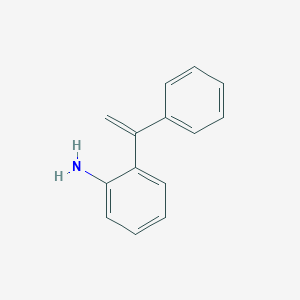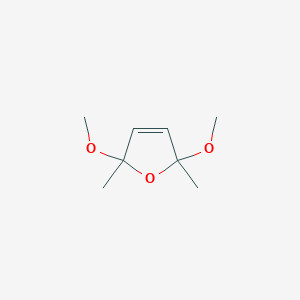
2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline, also known as NBQ-11, is a quinoline derivative that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in 1997 and has since been the subject of numerous scientific studies.
Mécanisme D'action
2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline exerts its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. It does this by targeting a specific protein called heat shock protein 90 (HSP90), which is essential for the survival and growth of cancer cells. 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline binds to HSP90 and disrupts its function, leading to the activation of a series of signaling pathways that ultimately result in apoptosis of cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer effects, 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress, which are known to contribute to the development of various diseases, including cancer, diabetes, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline for lab experiments is its high potency and selectivity for cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell death and for developing new anti-cancer therapies. However, 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many future directions for research on 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline. One area of interest is the development of new formulations of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline treatment. Additionally, there is a need for further studies to investigate the potential of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline in combination with other anti-cancer agents for improved efficacy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline in humans.
Méthodes De Synthèse
The synthesis of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline involves the reaction of 2-furyl-1,3-butadiene with 2-nitrobenzaldehyde in the presence of a base catalyst. The resulting compound is then subjected to a series of purification steps to obtain pure 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline. The synthesis method has been optimized over the years to improve the yield and purity of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline.
Applications De Recherche Scientifique
2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline has been extensively studied for its potential as an anti-cancer agent. It has been shown to have potent anti-tumor activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline has also been found to be effective against cancer stem cells, which are responsible for the recurrence and spread of cancer.
Propriétés
Numéro CAS |
19105-42-1 |
|---|---|
Nom du produit |
2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline |
Formule moléculaire |
C17H12N2O3 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinoline |
InChI |
InChI=1S/C17H12N2O3/c20-19(21)17-12-11-15(22-17)7-3-2-6-14-10-9-13-5-1-4-8-16(13)18-14/h1-12H/b6-2+,7-3+ |
Clé InChI |
NUPPLLNRGWABIA-YPCIICBESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-] |
Synonymes |
2-[4-(5-Nitro-2-furyl)-1,3-butadienyl]quinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



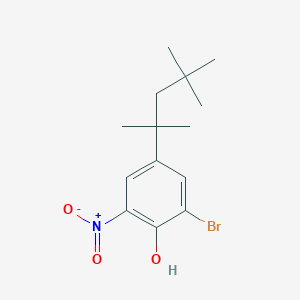
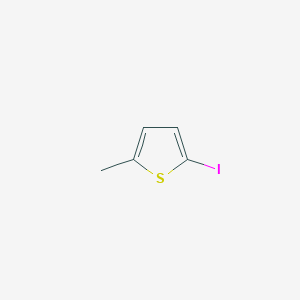
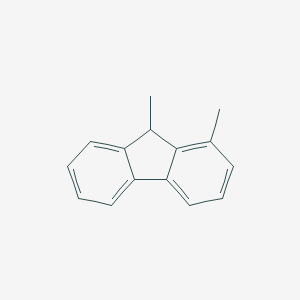
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)
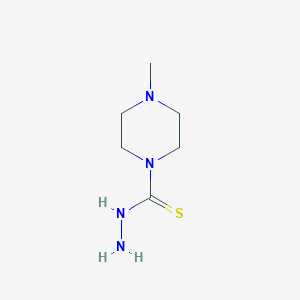
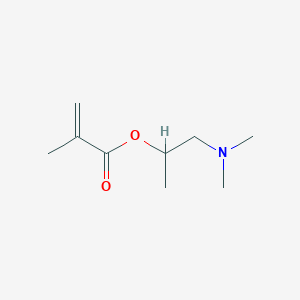
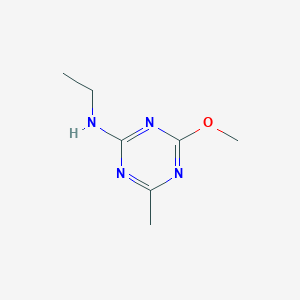
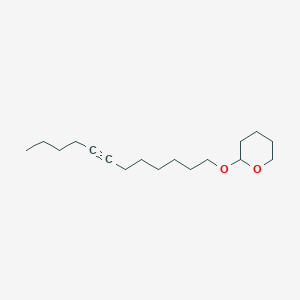
![N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride](/img/structure/B99149.png)
